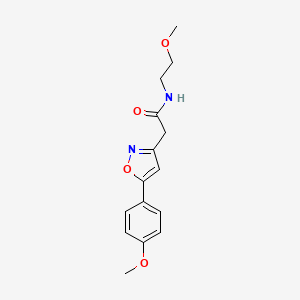

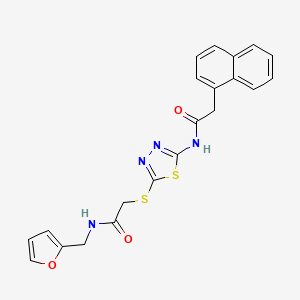

![molecular formula C25H28N6O B2550867 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-21-6](/img/structure/B2550867.png)

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazolo[1,5-a]pyrimidine core is significant as this scaffold is found in various compounds with diverse biological activities, including antiviral, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which proceeds via a cyclocondensation reaction followed by formylation with an iminium salt moiety (Vilsmeyer-Haack reagent) . Another method includes a microwave-assisted approach that involves sequential treatment of acetonitrile derivatives with different reagents to yield a broad array of pyrazolo[1,5-a]pyrimidine derivatives . These methods highlight the versatility and efficiency of synthesizing such compounds, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using NMR measurements and X-ray diffraction analysis . The regioselectivity of the reactions and the substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly influence the biological activity of these compounds . The presence of a piperazine moiety, as seen in the compound of interest, is known to contribute to the biological activity, especially in the context of central nervous system agents .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling with different amines or reagents to form new derivatives with potential biological activities . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives, which can be screened for various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and quantum yields, can be influenced by the nature and position of substituents on the core structure . For instance, derivatives substituted with a p-methoxyphenyl group have shown strong fluorescence intensity with high quantum yields, which could be useful in the development of fluorescent probes . The compound , with its specific substituents, is likely to have unique physical and chemical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of novel heterocyclic compounds derived from pyrazolo[1,5-a]pyrimidine has been reported, demonstrating their potential in creating a variety of derivatives with potential biological activities. These compounds are synthesized through reactions involving key intermediates and have shown a range of chemical behaviors depending on their structural modifications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Biological Activities and Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents. These studies have indicated that certain derivatives can exhibit activities comparable to standard drugs, highlighting their therapeutic potential (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing significant inhibitory effects on cancer cell lines. This suggests that these compounds could serve as leads for the development of new anticancer agents (Bondock, Rabie, Etman, & Fadda, 2008).

In the context of antimicrobial research, new heterocycles incorporating the pyrazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial activities. These studies reveal that some of these derivatives possess considerable antimicrobial properties, offering avenues for the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-2,5-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-17-8-7-11-22(26-17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-9-5-6-10-21(20)32-4/h5-11,16H,12-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAQWUZOUIDHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

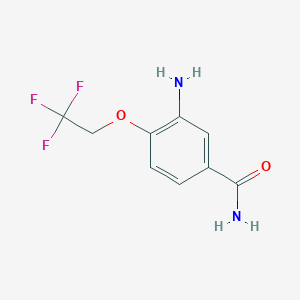

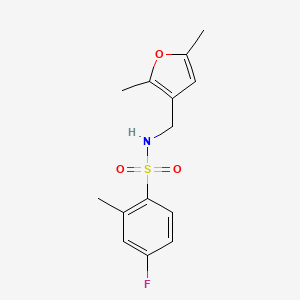

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2550784.png)

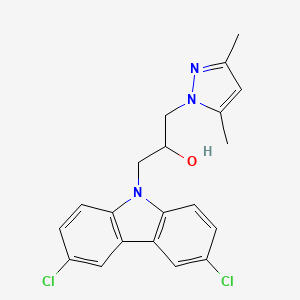

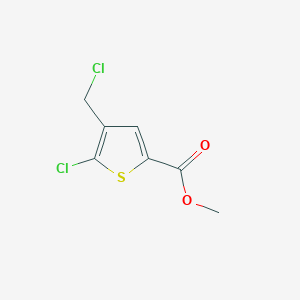

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

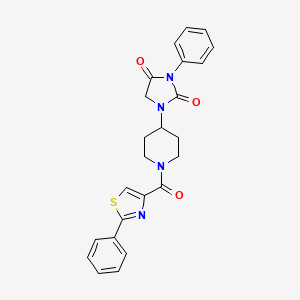

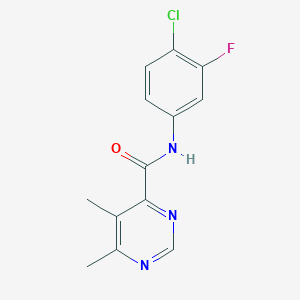

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)